Ketoconazole-13C-d3 Ketoconazole-13C-d3 A labelled analogue of Ketoconazole. Ketoconazole is an antifungal drug used for the treatment of fungal infections.
Brand Name: Vulcanchem
CAS No.: 75277-42-1
VCID: VC0196445
InChI:
SMILES:
Molecular Formula: C2513CH25D3Cl2N4O4
Molecular Weight: 535.45

Ketoconazole-13C-d3

CAS No.: 75277-42-1

Cat. No.: VC0196445

Molecular Formula: C2513CH25D3Cl2N4O4

Molecular Weight: 535.45

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ketoconazole-13C-d3 - 75277-42-1

CAS No. 75277-42-1
Molecular Formula C2513CH25D3Cl2N4O4
Molecular Weight 535.45

Chemical Structure and Physical Properties

Ketoconazole-13C-d3 is characterized by the incorporation of one carbon-13 atom and three deuterium atoms into the standard ketoconazole structure. The strategic placement of these isotopes creates a compound with identical chemical behavior but different mass, making it ideal for use as an internal standard in analytical procedures.

Basic Properties

PropertyValue
Chemical FormulaC25^13CH25D3Cl2N4O4
CAS Registry Number75277-42-1
Molecular Weight535.45 g/mol
Physical StateSolid at room temperature
Related CompoundKetoconazole (65277-42-1)

The molecular structure maintains the same functional groups and stereochemistry as unmodified ketoconazole while incorporating the isotopic labels that slightly increase its molecular weight compared to conventional ketoconazole (531.44 g/mol) . The primary distinction lies in the substitution of three hydrogen atoms with deuterium atoms and one carbon-12 with carbon-13, yielding a mass difference of approximately 4 Da from the unlabeled compound.

Structural Characteristics

The backbone structure of Ketoconazole-13C-d3 consists of the same 1,3-dioxolane ring system connected to a piperazine moiety through a phenoxy linkage as found in conventional ketoconazole. The compound maintains the critical structural features responsible for its antifungal activity, including:

  • 2,4-dichlorophenyl group attached to the dioxolane ring

  • Imidazole ring essential for binding to cytochrome P450 enzymes

  • Piperazine ring attached to an acetyl group, which contains the deuterium labels

  • Characteristic dioxolane ring system that distinguishes azole antifungals

Comparison with Related Compounds

Understanding Ketoconazole-13C-d3 necessitates comparison with its related compounds, particularly standard ketoconazole and Ketoconazole-d3.

Comparison Table

CompoundChemical FormulaMolecular Weight (g/mol)CAS NumberPrimary Application
KetoconazoleC26H28Cl2N4O4531.4465277-42-1Antifungal medication
Ketoconazole-d3C26H25D3Cl2N4O4534.451217766-70-5Internal standard in mass spectrometry
Ketoconazole-13C-d3C25^13CH25D3Cl2N4O4535.4575277-42-1Advanced internal standard with carbon-13 and deuterium labeling

Ketoconazole-13C-d3 differs from standard Ketoconazole-d3 through the additional incorporation of a carbon-13 isotope, providing an extra mass unit that can be advantageous in analytical settings where enhanced mass separation from the analyte is required . This dual isotopic labeling strategy creates a compound with distinctive spectral characteristics while maintaining virtually identical chemical behavior.

Applications in Analytical Chemistry

Role as an Internal Standard

The primary application of Ketoconazole-13C-d3 lies in its use as an internal standard for quantitative analysis of ketoconazole in various biological matrices. The incorporation of both carbon-13 and deuterium provides several advantages:

  • Distinct mass separation from the analyte, reducing spectral interference

  • Identical extraction efficiency and chromatographic behavior to ketoconazole

  • Compensation for matrix effects during sample preparation and analysis

  • Enhanced accuracy in quantification across a wide concentration range

Internal standards like Ketoconazole-13C-d3 are essential in developing validated analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing .

Mass Spectrometry Applications

Mass spectrometry represents the primary analytical technique where Ketoconazole-13C-d3 demonstrates significant utility. The compound exhibits a mass difference of 4 Da from unlabeled ketoconazole, allowing clear differentiation of signals during analysis. This characteristic makes it particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which require precise quantification of ketoconazole in complex biological matrices.

Research indicates that deuterated internal standards like Ketoconazole-13C-d3 enable accurate quantification of antimycotic drugs in human plasma or serum with outstanding precision and accuracy . Mass spectrometric methods utilizing isotopically labeled internal standards consistently achieve lower limits of quantification and improved reproducibility compared to methods without such standards.

Synthesis and Production

Isotopic Labeling Strategies

The synthesis of Ketoconazole-13C-d3 involves sophisticated isotopic labeling techniques that incorporate both carbon-13 and deuterium atoms at specific positions within the molecular structure. While the exact synthetic pathway is proprietary, typical approaches include:

  • Incorporation of carbon-13 labeled precursors during early synthetic stages

  • Deuterium exchange reactions under catalytic conditions

  • Stereoselective synthesis to maintain the critical stereochemistry of ketoconazole

  • Purification techniques to ensure isotopic and chemical purity

The production process must carefully control reaction conditions to prevent isotope scrambling or exchange, maintaining the precise location of labeled atoms within the final molecule.

Quality Control Parameters

The analytical quality of Ketoconazole-13C-d3 is critical for its application as an internal standard. Key quality parameters include:

ParameterTarget SpecificationImportance
Isotopic Purity>98%Ensures accurate quantification
Chemical Purity>99%Prevents interference from impurities
Positional StabilityNo exchange of deuterium or carbon-13Maintains consistent mass spectrum
Storage StabilityStable at -20°C for >2 yearsEnsures long-term reliability

Pharmacological Context

Impact on Vitamin D Metabolism

Research has demonstrated that ketoconazole significantly affects vitamin D metabolism, which may explain some of its systemic effects. Studies indicate that ketoconazole:

  • Exhibits a concentration-dependent inhibitory effect on the synthesis of 1,25-dihydroxyvitamin D by macrophages

  • Decreases the production of 1,25-dihydroxyvitamin D, impacting calcium homeostasis

  • May paradoxically be ameliorated by vitamin D3 supplementation in cases of ketoconazole-induced adrenal injury

This interaction with vitamin D pathways highlights the importance of accurate quantification methods using standards like Ketoconazole-13C-d3 when investigating drug interactions and metabolic effects.

Research Applications

Pharmacokinetic Studies

Ketoconazole-13C-d3 has proven invaluable in pharmacokinetic studies of ketoconazole, enabling precise quantification in:

  • Plasma and serum samples across a wide concentration range

  • Tissue distribution studies

  • Drug-drug interaction investigations

  • Bioequivalence studies for generic formulations

The ability to accurately measure ketoconazole concentrations in biological matrices is critical for establishing dosing regimens, especially given the drug's narrow therapeutic window and potential for toxicity.

Combination Therapy Research

Recent research has explored the combination of ketoconazole with vitamin D compounds for potential enhanced therapeutic effects, particularly in cancer treatment. Studies have found that:

  • Ketoconazole at 0.1 μg/ml potentiated the growth inhibitory activity of calcitriol 50-fold and EB 1089 (vitamin D analogue) 10-fold in prostatic cancer cells

  • The combination partially blocked the induction of 24-hydroxylase, the enzyme that initiates conversion of active vitamin D compounds to inactive products

  • This combination may enhance antitumor activities while alleviating side effects of vitamin D deficiency associated with ketoconazole therapy

Accurate analytical methods utilizing Ketoconazole-13C-d3 as an internal standard are essential for quantifying drug levels in these combination therapy studies.

Future Perspectives and Emerging Applications

Advanced Metabolite Identification

The future of Ketoconazole-13C-d3 likely extends to more sophisticated applications in metabolomics and drug metabolism studies. The dual isotopic labeling enables:

  • Tracing metabolic pathways with greater precision

  • Distinguishing between drug-derived and endogenous compounds

  • Identifying novel metabolites through distinctive isotope patterns

  • Quantifying metabolite-to-parent drug ratios with improved accuracy

Expanding Analytical Applications

Emerging trends in analytical chemistry suggest expanded applications for compounds like Ketoconazole-13C-d3, including:

  • Integration into multi-analyte panels for simultaneous quantification of multiple antifungal agents

  • Application in dried blood spot analysis for simplified sample collection

  • Utilization in point-of-care testing devices for therapeutic drug monitoring

  • Implementation in automated high-throughput screening systems for drug discovery

The continued refinement of mass spectrometric techniques will likely enhance the utility of isotopically labeled standards like Ketoconazole-13C-d3 in pharmaceutical research and clinical diagnostics.

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